2-amino-6-methylpyrimidine-4-carbonitrile
Overview
Description
2-amino-6-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
It’s known that 2-aminopyrimidine derivatives have been tested for their in vitro activities against organisms causing diseases like sleeping sickness and malaria .
Mode of Action
It’s understood that 2-amino-4,6-dimethylpyrimidine can be deprotonated quite easily because the conjugated base is stabilized by resonance, acting as a nucleophile attacking aldehyde carbon .
Biochemical Pathways
It’s known that substituted pyrimidines have been described as antiplasmodial compounds , suggesting that they may interfere with the biochemical pathways of the Plasmodium parasite.
Action Environment
It’s known that the reaction of 2-amino-4,6-dimethylpyrimidine is carried out using acetic acid as a solvent , suggesting that the solvent environment may play a role in its action.
Biochemical Analysis
Biochemical Properties
2-Amino-4-cyano-6-methylpyrimidine plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, contributing to various biochemical processes . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
The effects of 2-Amino-4-cyano-6-methylpyrimidine on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-4-cyano-6-methylpyrimidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, contributing to the compound’s overall biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-cyano-6-methylpyrimidine change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Amino-4-cyano-6-methylpyrimidine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-Amino-4-cyano-6-methylpyrimidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-Amino-4-cyano-6-methylpyrimidine within cells and tissues involve interactions with various transporters or binding proteins. It can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Amino-4-cyano-6-methylpyrimidine and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-methylpyrimidine-4-carbonitrile typically involves the condensation of cyanoacetate with urea or guanidine under basic conditions. The reaction proceeds through cyclization and subsequent methylation steps. One common method involves the use of malononitrile and methyl isocyanate as starting materials, which undergo cyclization to form the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to enhance yield and purity. The process may involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The reaction conditions are carefully controlled to minimize by-products and ensure high selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-amino-6-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
2-amino-6-methylpyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Research has explored its potential as an antitumor and antiviral agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 2-Amino-4,6-dimethylpyrimidine
- 2-Amino-4-cyano-5-methylpyrimidine
- 2-Amino-4,6-dichloropyrimidine
Comparison: 2-amino-6-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Amino-4,6-dimethylpyrimidine, the presence of the cyano group enhances its reactivity and potential as a pharmacophore. The compound’s unique structure allows for specific interactions with biological targets, making it a valuable tool in drug discovery and development .
Properties
IUPAC Name |
2-amino-6-methylpyrimidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-2-5(3-7)10-6(8)9-4/h2H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSNOFWJDHHMPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355951 | |
Record name | 2-amino-4-cyano-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64376-14-3 | |
Record name | 2-amino-4-cyano-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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